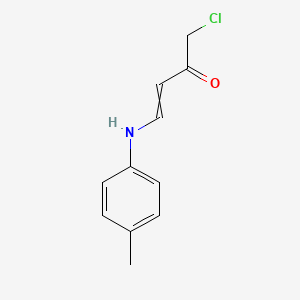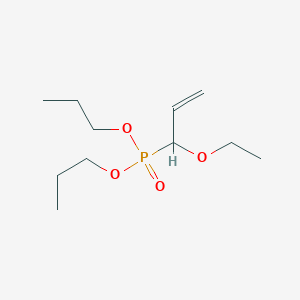
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is known for its unique structure, which includes an ethoxy group and a prop-2-en-1-yl group attached to the phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an ethoxyprop-2-en-1-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification techniques like distillation and crystallization to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or prop-2-en-1-yl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Dipropyl phosphonate
- Dipropyl propylphosphonate
- Phosphonic acid, dipropyl ester
Uniqueness
Dipropyl (1-ethoxyprop-2-en-1-yl)phosphonate is unique due to its specific structural features, such as the presence of an ethoxy group and a prop-2-en-1-yl group. These structural elements confer distinct chemical and biological properties, making it different from other similar phosphonate compounds. Its unique structure allows for specific interactions with molecular targets, leading to its diverse applications in various fields.
Propiedades
Número CAS |
93171-89-2 |
|---|---|
Fórmula molecular |
C11H23O4P |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
3-dipropoxyphosphoryl-3-ethoxyprop-1-ene |
InChI |
InChI=1S/C11H23O4P/c1-5-9-14-16(12,15-10-6-2)11(7-3)13-8-4/h7,11H,3,5-6,8-10H2,1-2,4H3 |
Clave InChI |
SLONNHDESSILLR-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(C=C)OCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


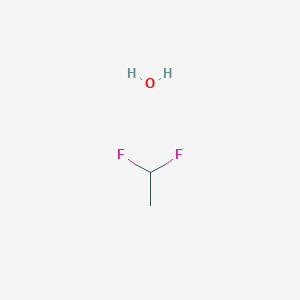
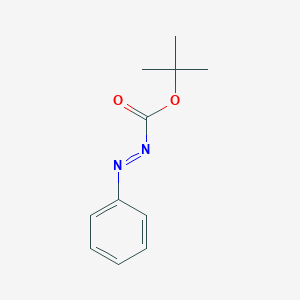
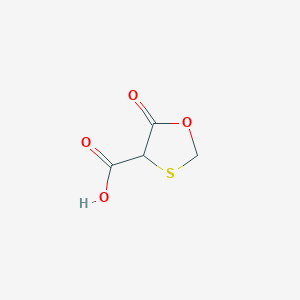
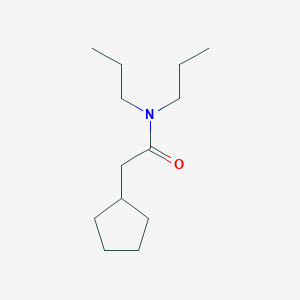
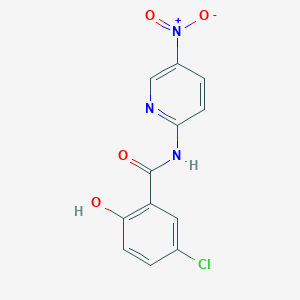
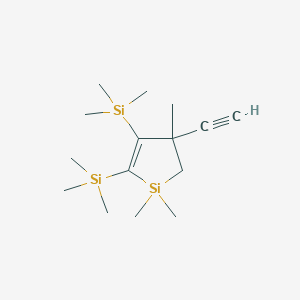

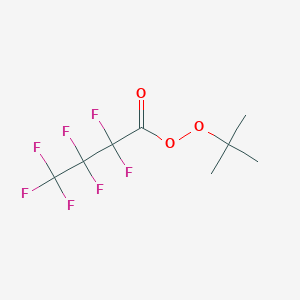
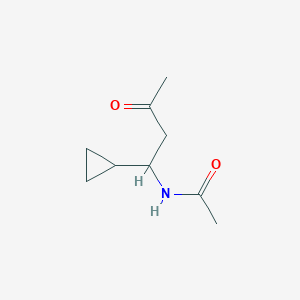

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
